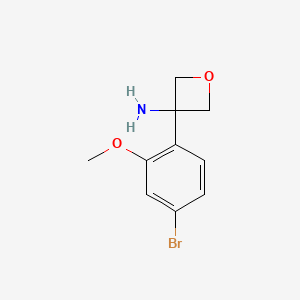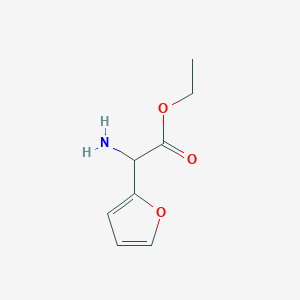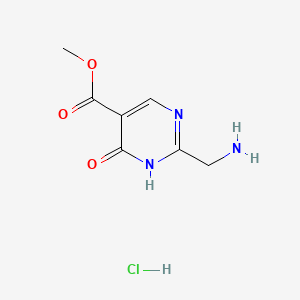
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, an aminomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of methanol and trimethylchlorosilane for esterification . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization from absolute alcohol ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and interact with various enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a compound of interest in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural properties.
Methyl 4-(aminomethyl)benzoate hydrochloride: Another compound with an aminomethyl group but a different aromatic ring structure.
Uniqueness
Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to its specific pyrimidine ring structure combined with the aminomethyl and carboxylate ester groups.
Properties
Molecular Formula |
C7H10ClN3O3 |
|---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7(12)4-3-9-5(2-8)10-6(4)11;/h3H,2,8H2,1H3,(H,9,10,11);1H |
InChI Key |
ATVPXDPXXLHHRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)

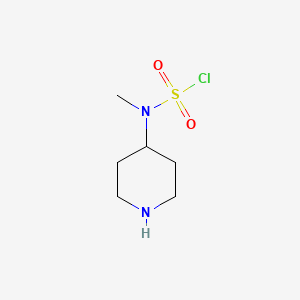



![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)

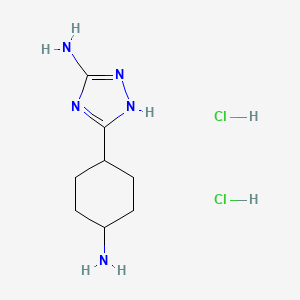
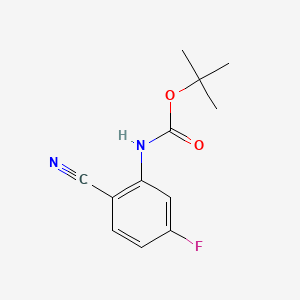
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
